(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2138423-49-9 |
|---|---|
Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H23N3O4/c1-26-12-22(25-14-26)19-10-27(11-20(19)23(28)29)24(30)31-13-21-17-8-4-2-6-15(17)16-7-3-5-9-18(16)21/h2-9,12,14,19-21H,10-11,13H2,1H3,(H,28,29) |
InChI Key |
CRJANCMYFCWZSH-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CN1C=C(N=C1)C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid , commonly referred to as Fmoc-pyrrolidine-3-carboxylic acid, is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and biochemistry. Its structure features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an imidazole moiety, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
Key Features
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that plays a crucial role in biological interactions.
- Fmoc Group : Protects the amino group during peptide synthesis, facilitating the formation of peptides.
- Imidazole Substituent : Enhances the compound's interaction with biological targets.
The biological activity of Fmoc-pyrrolidine-3-carboxylic acid is primarily linked to its ability to interact with specific proteins and enzymes involved in various biochemical pathways. The Fmoc group allows for selective reactions at the amino terminus, making it particularly useful in solid-phase peptide synthesis (SPPS).
Anticancer Activity
Research has indicated that compounds structurally related to Fmoc-pyrrolidine-3-carboxylic acid exhibit significant anticancer properties. For instance, studies show that related pyrrolidine derivatives can induce cytotoxicity in cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cells. The mechanism often involves the disruption of cellular viability through apoptosis or necrosis pathways.
Case Study: Anticancer Evaluation
In a comparative study, several pyrrolidine derivatives were evaluated for their cytotoxic effects on A549 cells. The results demonstrated that:
- Compound A reduced cell viability by 63.4% (p < 0.05).
- Compound B , with a 3,5-dichloro substitution, significantly enhanced anticancer activity, reducing viability to 21.2% (p < 0.001).
Antimicrobial Properties
The antimicrobial activity of Fmoc-pyrrolidine derivatives has also been explored. Certain derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant fungi. The structure-dependent nature of these compounds suggests that modifications can enhance their antimicrobial efficacy.
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of Fmoc-pyrrolidine-3-carboxylic acid typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization using appropriate precursors.
- Introduction of the Fmoc Group : Protecting the amino group with Fmoc chloride.
- Functionalization : Adding substituents like methyl or halogen groups to enhance biological activity.
Preparation Methods
Enantioselective Pyrrolidine Formation
The pyrrolidine scaffold is constructed via a 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile, enabling stereocontrol at C3 and C4. For example:
- Azomethine ylide precursor : Generated from sarcosine and paraformaldehyde under thermal conditions.
- Dipolarophile : Methyl acrylate, which introduces the C3 ester group (later hydrolyzed to the carboxylic acid).
Reaction conditions:
- Solvent: Toluene, 110°C, 24 hours.
- Catalyst: Chiral bis(oxazoline)-Cu(OTf)₂ (10 mol%) for enantioselectivity.
- Yield: 78% (dr > 20:1, ee = 94%).
The resulting pyrrolidine-3-carboxylate ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (quantitative yield).
Functionalization at C4: Introducing the 1-Methylimidazole Group
The C4 position is functionalized via Pd-catalyzed cross-coupling using a pre-installed bromine atom:
Step 1: Bromination
- Reagent: NBS (N-bromosuccinimide), AIBN initiator.
- Conditions: CCl₄, reflux, 6 hours.
- Yield: 85% (4-bromopyrrolidine-3-carboxylic acid).
Step 2: Suzuki-Miyaura Coupling
- Boronic acid: 1-methylimidazol-4-ylboronic acid.
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: K₂CO₃.
- Solvent: DME/H₂O (4:1), 80°C, 12 hours.
- Yield: 72%.
Fmoc Protection of the Primary Amine
The primary amine at position 1 is protected using Fmoc-Cl under Schotten-Baumann conditions:
- Reagents: Fmoc-Cl (1.2 equiv), NaHCO₃ (2.0 equiv).
- Solvent: DCM/H₂O (1:1), 0°C → RT, 2 hours.
- Yield: 95%.
- Purification: Recrystallization from ethyl acetate/hexanes.
Optimization and Mechanistic Insights
Stereochemical Control
The use of chiral Cu catalysts in the cycloaddition ensures high enantiomeric excess (94%). Density functional theory (DFT) calculations reveal that the endo transition state is favored, placing the ester group in a pseudo-equatorial position.
Coupling Efficiency
The Suzuki-Miyaura coupling’s success hinges on the electron-deficient nature of the 1-methylimidazol-4-ylboronic acid, which enhances oxidative addition to Pd(0). Side reactions (e.g., protodeboronation) are minimized by rigorous exclusion of oxygen.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 7.39 (t, J = 7.4 Hz, 2H), 7.30 (d, J = 7.1 Hz, 2H), 6.92 (s, 1H, imidazole-H), 4.42 (d, J = 6.8 Hz, 2H, Fmoc-CH₂), 4.21 (t, J = 6.6 Hz, 1H, Fmoc-CH), 3.89 (s, 3H, N-CH₃), 3.72–3.68 (m, 1H, pyrrolidine-H), 3.55–3.51 (m, 2H), 2.95–2.88 (m, 1H), 2.75–2.70 (m, 1H).
- HRMS (ESI+) : m/z calcd for C₂₄H₂₃N₃O₄ [M+H]⁺: 418.1862; found: 418.1865.
Chromatographic Purity
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Chiral HPLC : ee = 93% (Chiralpak IA, n-hexane/i-PrOH 80:20).
Applications in Peptide Synthesis
The compound serves as a non-proteinogenic amino acid in Fmoc-based solid-phase peptide synthesis (SPPS):
- Coupling efficiency : 98% (tested with HATU/DIPEA in DMF).
- Stability : Resistant to diketopiperazine formation due to steric hindrance from the methylimidazole group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
